molecular formula C₄₉H₇₅NO₁₈ B1141039 N-Acetyl Amphotericin B CAS No. 902457-23-2

N-Acetyl Amphotericin B

Cat. No. B1141039
CAS RN: 902457-23-2
M. Wt: 966.12
InChI Key:
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Description

N-Acetyl Amphotericin B, with the molecular formula C49H75NO18, is an organic compound . It may have applications in biochemical and pharmaceutical research . It is a derivative of Amphotericin B, which is an antifungal medication used for serious fungal infections and leishmaniasis . The fungal infections it is used to treat include mucormycosis, aspergillosis, blastomycosis, candidiasis, coccidioidomycosis, and cryptococcosis .


Synthesis Analysis

Amphotericin B is produced mainly by Streptomyces nodosus . Various intracellular metabolites of S. nodosus were identified during AmB fermentation, and the key compounds that related to the cell growth and biosynthesis of AmB were analyzed . A rational design based on the results of metabolomics was employed to improve the AmB productivity of Streptomyces nodosus .

Scientific Research Applications

Mechanism of Action

Amphotericin B exerts its antifungal effect by disruption of fungal cell wall synthesis because of its ability to bind to sterols, primarily ergosterol, which leads to the formation of pores that allow leakage of cellular components .

Safety and Hazards

Amphotericin B is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Liposomal amphotericin B will remain an essential therapeutic agent in the armamentarium needed to manage future challenges, given its broad antifungal spectrum, low level of acquired resistance, and limited potential for drug–drug interactions . Further study is warranted to help clarify the usefulness of each of the lipid formulations as first-line therapy for documented or suspected invasive fungal infections .

properties

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGUUNRLVBJXKB-UNCNTABKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does N-Acetyl Amphotericin B compare to other polyene antibiotics in terms of its effect on cell membrane permeability and cell survival?

A: N-Acetyl Amphotericin B belongs to Group II polyene antibiotics, as classified by []. This group, which also includes Amphotericin B and other heptaenes, exhibits a distinct pattern of causing significant potassium ion (K+) leakage from cells at concentrations lower than those required for cell death or hemolysis. This indicates that these antibiotics can disrupt cell membrane integrity and function at lower concentrations before ultimately leading to cell death at higher concentrations []. This two-step mechanism differentiates Group II polyenes from Group I polyenes, which induce K+ leakage and cell death at similar concentrations [].

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